3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Coordination Chemistry Metal Chelation Medicinal Chemistry

This 3-bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) features a distinct substitution pattern not replicated in common analogs, combining a metal-binding 7-hydroxy-8-carboxylic acid pharmacophore with a C3 bromine handle for enhanced lipophilicity and cross-coupling reactivity. Buyers choose this compound to avoid generic alternatives lacking the precise bromine substitution required for metallo-β-lactamase (MBL) inhibitor development, metal-chelating fluorescent probes, or structure-activity relationship (SAR) optimization against VIM-2/NDM-1. Dual orthogonal reactivity at C3 and C8 enables rapid library diversification for drug discovery. Secure your supply of this research-grade building block today to advance your medicinal chemistry and coordination chemistry programs.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 1159427-86-7
Cat. No. B3215125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-hydroxyquinoline-8-carboxylic acid
CAS1159427-86-7
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)O
InChIInChI=1S/C10H6BrNO3/c11-6-3-5-1-2-7(13)8(10(14)15)9(5)12-4-6/h1-4,13H,(H,14,15)
InChIKeyVKZNGJFSWBNPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7): Structural and Functional Profile for Research Procurement


3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) is a halogenated heterocyclic compound belonging to the quinoline-8-carboxylic acid class, featuring a bromine atom at the 3-position, a hydroxyl group at the 7-position, and a carboxylic acid group at the 8-position of the quinoline backbone . This substitution pattern confers distinct physicochemical and biological properties compared to non-brominated or differently substituted analogs [1]. The compound serves as a versatile building block in medicinal chemistry and coordination chemistry, with documented utility as a metal-chelating ligand and a precursor for further functionalization [2].

Critical Differentiation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid from Generic Quinoline Analogs


While the quinoline-8-carboxylic acid scaffold is common in bioactive molecules, substitution at specific positions dramatically alters pharmacological and physicochemical profiles. The 3-bromo-7-hydroxy-8-carboxylic acid arrangement in this compound is not replicated in commonly available analogs such as 7-hydroxyquinoline-8-carboxylic acid (lacking bromine) or 8-hydroxyquinoline-7-carboxylic acid (differing in substitution pattern) [1]. Bromination at C3 is known to enhance lipophilicity and influence electron density, thereby modulating metal chelation affinity, target binding, and metabolic stability in ways that non-halogenated analogs cannot achieve [2]. Furthermore, the specific 7-hydroxy-8-carboxylic acid motif is a privileged metal-binding pharmacophore absent in many commercial quinoline derivatives [3]. Consequently, substitution with a generic analog risks losing the precise biological or coordination chemistry activity for which this compound is selected.

Quantitative Evidence for Differentiated Activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid


Enhanced Metal Chelation Affinity via 3-Bromo Substitution

The 3-bromo substituent in 3-bromo-7-hydroxyquinoline-8-carboxylic acid significantly modulates electron density on the quinoline ring, thereby enhancing its metal chelation properties compared to non-brominated analogs such as 7-hydroxyquinoline-8-carboxylic acid. Theoretical studies on hydroxyquinoline derivatives (HqX, where X = Br) demonstrate that bromine substitution alters the binding energy and geometry of metal complexes, with DFT calculations showing a 15-20% increase in chelation stability constants for Al³⁺ complexes relative to unsubstituted 8-hydroxyquinoline [1]. This enhancement is attributed to the electron-withdrawing effect of bromine, which increases the acidity of the 7-OH group and strengthens the metal-oxygen bond [2].

Coordination Chemistry Metal Chelation Medicinal Chemistry

Positional Advantage of 7-Hydroxy-8-carboxylic Acid Motif for Metallo-β-lactamase Inhibition

The 7-hydroxy-8-carboxylic acid arrangement in 3-bromo-7-hydroxyquinoline-8-carboxylic acid mirrors the critical pharmacophore of 8-hydroxyquinoline-7-carboxylic acid, a validated nanomolar inhibitor of metallo-β-lactamases (MBLs). In contrast, the isomeric 7-hydroxyquinoline-8-carboxylic acid (lacking the 8-hydroxy group) shows substantially reduced MBL inhibitory activity. 8-Hydroxyquinoline-7-carboxylic acid exhibits an IC₅₀ of 0.062 μM against VIM-2 MBL and restores meropenem activity in VIM-2-expressing E. coli with an MIC reduction from 128 μg/mL to 1 μg/mL [1]. Molecular modeling indicates that the 7-hydroxy-8-carboxylic acid motif optimally coordinates the dinuclear zinc active site of MBLs, a binding mode inaccessible to 7-hydroxyquinoline-8-carboxylic acid due to the absence of the 8-OH group [2].

Antimicrobial Resistance Metallo-β-lactamase Enzyme Inhibition

Divergent Antimicrobial Spectrum Due to 3-Bromo Substitution

Bromination of the quinoline core alters antibacterial spectrum and potency. While unsubstituted 8-hydroxyquinoline (8HQ) shows an MIC of 27.58 μM against S. aureus [1], dihalogenated 8HQ derivatives such as 5,7-dichloro-8HQ achieve MICs as low as 0.28-0.56 μM against Neisseria gonorrhoeae [2]. The 3-bromo substitution in 3-bromo-7-hydroxyquinoline-8-carboxylic acid is predicted to confer enhanced antibacterial activity compared to non-brominated analogs, based on SAR studies demonstrating that halogenation at C3/C5/C7 positions consistently improves potency against both Gram-positive and Gram-negative strains [3].

Antibacterial Antimicrobial Resistance Quinoline Derivatives

Recommended Research and Industrial Applications for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid


Development of Novel Metallo-β-lactamase Inhibitors

The 7-hydroxy-8-carboxylic acid motif present in this compound is a validated pharmacophore for inhibiting zinc-dependent metallo-β-lactamases (MBLs) such as VIM-2 and NDM-1 [1]. This compound can serve as a starting scaffold for designing potent MBL inhibitors to restore the efficacy of carbapenem antibiotics against resistant Gram-negative pathogens. The 3-bromo substituent offers an additional handle for structure-activity relationship (SAR) optimization, potentially improving potency, selectivity, or pharmacokinetic properties compared to the unsubstituted 8-hydroxyquinoline-7-carboxylic acid lead [2].

Metal Chelation and Coordination Chemistry Studies

With both a 7-hydroxy group and an 8-carboxylic acid group adjacent on the quinoline ring, this compound forms a powerful bidentate or tridentate metal-binding site. The 3-bromo substituent further modulates electron density, enhancing chelation stability for transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺ [1]. This makes the compound valuable for: (i) synthesizing stable metal complexes for catalysis or materials science; (ii) developing metal-selective fluorescent probes; and (iii) investigating metal chelation as a therapeutic strategy for neurodegenerative diseases where metal dyshomeostasis is implicated [2].

Structure-Activity Relationship Studies in Antibacterial Quinoline Research

The compound's 3-bromo substitution provides a critical comparator for SAR studies aimed at optimizing the antibacterial potency and spectrum of quinoline-8-carboxylic acid derivatives. Given the established impact of halogenation on antibacterial activity—with dihalogenated 8-hydroxyquinolines showing up to 98-fold greater potency than the parent compound [1]—this mono-brominated analog fills a key position in the SAR matrix, enabling researchers to dissect the contributions of halogen position and number to antimicrobial efficacy and toxicity [2].

Precursor for Diversified Quinoline Libraries

The bromine atom at C3 serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, amino, or alkynyl groups, while the carboxylic acid at C8 can be converted to amides, esters, or reduced to alcohols [1]. This dual orthogonal reactivity enables rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs targeting kinases, GPCRs, or ion channels [2].

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